

Mitigating gastrointestinal toxicities of DRP-104 prodrugs

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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

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Technical Support Center: DRP-104 Prodrugs

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the gastrointestinal toxicities associated with DRP-104 prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is DRP-104 and how does it work?

DRP-104, also known as sirpiglenastat, is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2]} It is designed to be an inactive form that is preferentially converted to the active drug, DON, within the tumor microenvironment.^{[1][2][3]} This targeted activation is achieved by leveraging enzymes that are abundant in tumors.^[4] The active DON then broadly antagonizes glutamine metabolism in cancer cells, disrupting their ability to proliferate.^{[1][5]} This mechanism not only has direct antitumor effects but also stimulates both the innate and adaptive immune systems.^{[1][2]}

Q2: Why was DRP-104 developed as a prodrug?

The active component, DON, showed significant antitumor efficacy in early clinical trials. However, its development was halted due to severe dose-limiting gastrointestinal (GI) toxicities.^{[6][7]} The prodrug design of DRP-104 aims to mitigate these toxicities by delivering the active drug preferentially to the tumor, thereby sparing healthy tissues, especially the gut.^{[6][7][8]}

Q3: How does DRP-104 mitigate gastrointestinal toxicity?

DRP-104 is engineered to be preferentially bioactivated to DON in tumor tissues while being bioinactivated to an inert metabolite in GI tissues.[\[6\]](#)[\[7\]](#) This differential metabolism leads to a significantly higher concentration of the active drug in the tumor compared to the gastrointestinal tract.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Preclinical studies in mice have shown an 11-fold greater exposure of DON to the tumor versus GI tissues.[\[6\]](#)[\[7\]](#)

Q4: What are the observed side effects of DRP-104 in preclinical studies?

In preclinical mouse models, DRP-104 has demonstrated a markedly improved tolerability profile compared to DON.[\[6\]](#)[\[7\]](#) While DON caused substantial body weight reduction (20-30%), DRP-104 administration resulted in minimal effects on body weight.[\[7\]](#) At lower doses, no adverse effects on GI histopathology were observed. At the highest doses (e.g., 1 mg/kg), mild lymphocytic infiltration in the GI tract was noted.[\[7\]](#)[\[9\]](#)

Q5: What is the current clinical development status of DRP-104?

DRP-104 (sirpiglenastat) is currently in early-stage (Phase I/II) clinical trials for patients with advanced solid tumors.[\[6\]](#)[\[7\]](#)[\[8\]](#) It is being evaluated both as a single agent and in combination with immunotherapy.[\[7\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpectedly high gastrointestinal toxicity (e.g., significant weight loss, diarrhea) in animal models.	Incorrect dosing or formulation of DRP-104.	Double-check all calculations for dosing, ensuring the correct conversion from DRP-104 to DON-equivalent, if applicable. Verify the stability and proper reconstitution of the compound.
Animal model may have altered expression of activating/inactivating enzymes.	Consider using a mouse strain, such as C57BL/6/CES1-/-, that better recapitulates human prodrug metabolism for DRP-104. [7]	
Lack of antitumor efficacy in an in vivo experiment.	Suboptimal dosing regimen.	Preclinical studies have shown dose-dependent tumor growth inhibition. [7] [9] Consider a dose-escalation study to determine the optimal therapeutic window for your specific tumor model.
Tumor model is not dependent on glutamine metabolism.	Confirm the metabolic profile of your cancer cell line or tumor model. DRP-104's efficacy is linked to the inhibition of glutamine-utilizing enzymes. [4]	
Variability in tumor response within the same experimental group.	Inconsistent drug administration.	Ensure consistent subcutaneous or intravenous administration techniques. For subcutaneous injections, vary the injection site to avoid localized reactions.
Heterogeneity of the tumor model.	For xenograft models, ensure consistent cell numbers and passage numbers are used for	

implantation. For patient-derived xenografts (PDXs), be aware of inherent inter-tumoral heterogeneity.

Quantitative Data

Table 1: Comparative Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor-Bearing Mice

Treatment	Dose (DON Equivalent)	Tumor Growth Outcome	Body Weight Reduction	GI Histopathology
DRP-104	1 mg/kg, IV, 5 days/week for 2 weeks	Complete tumor regression	Minimal	Improved parameters compared to DON
DON	1 mg/kg, IV, 5 days/week for 2 weeks	Complete tumor regression	20-30%	Widespread ulceration, abundant neutrophil and lymphocyte infiltrates

Source: Adapted from preclinical studies described in Science Advances.[7]

Table 2: Dose-Dependent Efficacy and Toxicity of Subcutaneously Administered DRP-104

Dose (DON Equivalent)	Tumor Growth Outcome	Effect on Body Weight	GI Histopathology
0.1 mg/kg	Dose-dependent reduction in tumor growth	Minimal effects	Normal GI morphology
0.3 mg/kg	Complete tumor regression at higher doses	Minimal effects	Normal GI morphology
1 mg/kg	Complete tumor regression	Minimal effects	Mild lymphocytic infiltration

Source: Data from studies in EL4 tumor-bearing C57BL/6/CES1-/- mice.[\[7\]](#)[\[9\]](#)

Table 3: Biodistribution of DON after DRP-104 Administration

Tissue Comparison	Fold Difference in DON Exposure
Tumor vs. Gastrointestinal (GI) Tissue	11-fold greater in tumor
Tumor vs. Plasma	6-fold greater in tumor

Source: Findings from drug distribution studies.[\[6\]](#)[\[7\]](#)

Experimental Protocols

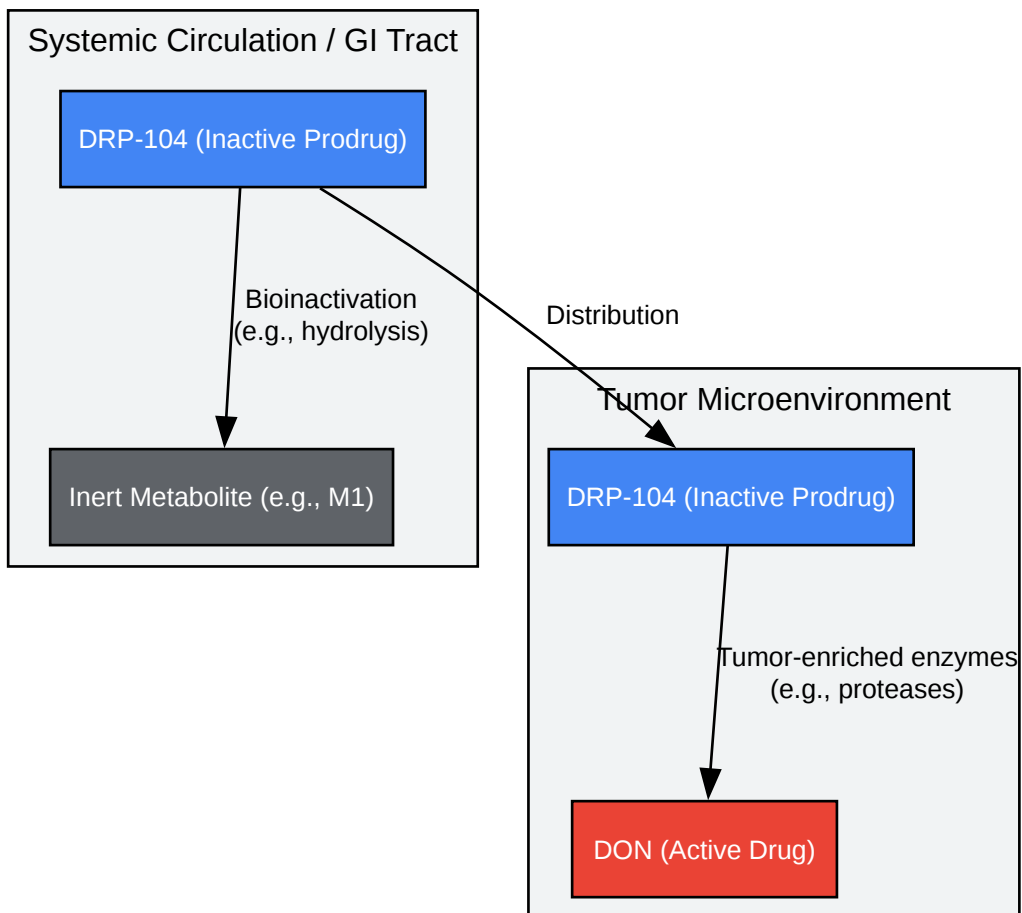
Protocol: Assessing Efficacy and Mitigated GI Toxicity of DRP-104 in a Syngeneic Mouse Tumor Model

- Cell Culture and Animal Model:
 - Culture a murine cancer cell line (e.g., MC38 or EL4) in appropriate media.
 - Implant tumor cells subcutaneously into the flank of C57BL/6 mice (or C57BL/6/CES1-/- mice for human-like metabolism).
 - Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).

- Drug Preparation and Administration:
 - Reconstitute DRP-104 in a sterile vehicle (e.g., saline or as specified by the manufacturer).
 - Administer DRP-104 subcutaneously once daily at desired doses (e.g., 0.5 mg/kg and 1.4 mg/kg).^[1]
 - Include a vehicle control group and potentially a DON-treated group for comparison.
- Efficacy Assessment:
 - Measure tumor volume with calipers every 2-3 days.
 - At the end of the study, harvest tumors for further analysis (e.g., metabolomic profiling, flow cytometry).
- Toxicity Assessment:
 - Monitor animal body weight daily as a general indicator of toxicity.
 - At the end of the study, harvest gastrointestinal tissues (e.g., jejunum, colon) for histopathological analysis.
 - Perform a blinded histopathological scoring of inflammation and architectural changes in the GI tract.
- Immunophenotyping (Optional):
 - To investigate the immunological mechanism of action, tumors can be dissociated into single-cell suspensions.
 - Perform flow cytometry to analyze the infiltration of various immune cells (e.g., CD3+, CD4+, CD8+ T cells, NK cells).^[1]

Visualizations

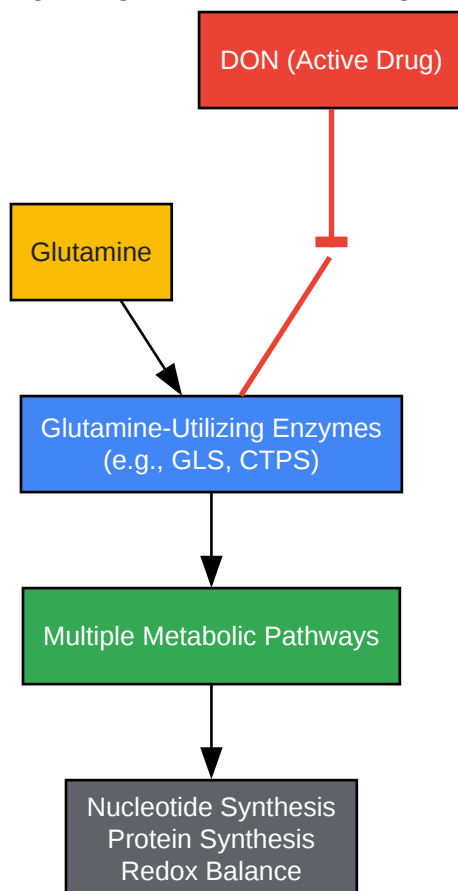
DRP-104 Metabolic Activation Pathway



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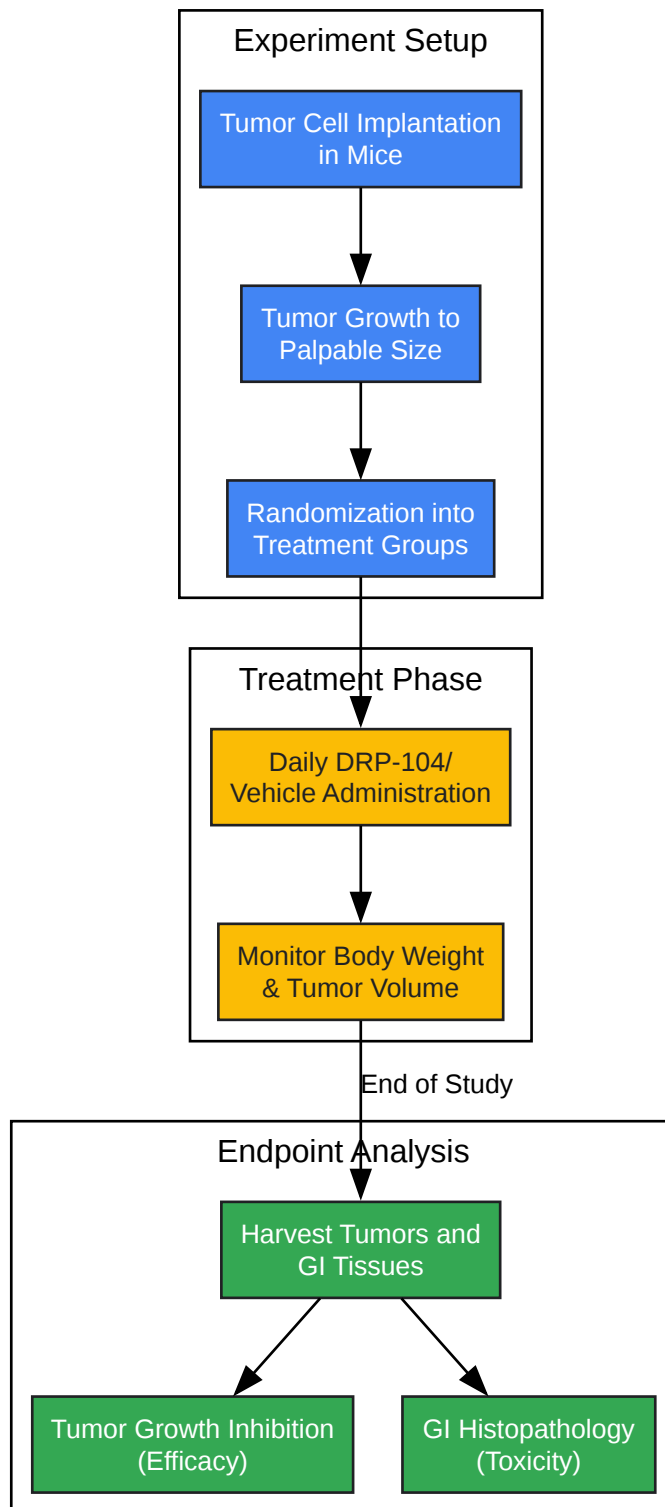
Caption: Preferential activation of DRP-104 to DON in the tumor microenvironment.

Simplified Signaling of Glutamine Antagonism by DON

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Caption: DON broadly inhibits multiple glutamine-dependent metabolic pathways.

Experimental Workflow for DRP-104 Evaluation

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Caption: Workflow for in vivo assessment of DRP-104 efficacy and toxicity.

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